molecular formula C37H54O6 B1381203 Aristoforin CAS No. 849215-53-8

Aristoforin

Cat. No. B1381203
M. Wt: 594.8 g/mol
InChI Key: VPLDQWWNHPHRIL-DZLQXDJLSA-N
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Description

Aristoforin is a novel stable derivative of hyperforin . Hyperforin is a natural product of St. John’s wort (Hypericum perforatum L.) and has a number of pharmacological activities, including antidepressive and antibacterial properties . Aristoforin retains the antitumor properties of the parental compound without inducing toxicity in experimental animals . It is more soluble in aqueous solution than hyperforin and is additionally highly stable .


Synthesis Analysis

Aristoforin is a synthetic derivative of hyperforin that offers improved aqueous stability and solubility with better anticancer activity than the parent compound . The synthesis of hyperforin derivatives with improved pharmacological activity has been presented in studies .


Molecular Structure Analysis

The chemical formula of Aristoforin is C37H54O6 . Its exact mass is 594.39 and its molecular weight is 594.830 . The elemental analysis shows that it contains Carbon (74.71%), Hydrogen (9.15%), and Oxygen (16.14%) .


Physical And Chemical Properties Analysis

Aristoforin is a white to yellow oil . It is soluble in DMSO or 100mM sodium hydrogen carbonate/2% DMSO .

Scientific Research Applications

DNA Protection

Aristoforin, alongside hyperforin, has been studied for its DNA-protective activities. The compounds exhibit partial protection against iron-induced DNA breaks. This effect is attributed to their ability to scavenge free radicals, particularly hydroxyl radicals, which can contribute to DNA damage. The interaction between aristoforin and DNA, as well as its potential to relax topoisomerase I, suggests a mechanism by which aristoforin contributes to DNA protection (Ševčovičová et al., 2015).

Anti-cancer Properties

Aristoforin has been identified as a potent anticancer agent. It inhibits lymphatic endothelial cell (LEC) growth and lymphangiogenesis, suggesting its potential in suppressing tumor-induced lymphangiogenesis. These findings support further investigation of aristoforin as an anticancer drug that targets multiple aspects of tumor growth and metastasis (Rothley et al., 2009).

Moreover, aristoforin is a stable derivative of hyperforin with enhanced solubility and stability, retaining the antitumor properties of its parental compound. This stability makes it a more viable candidate for clinical application in cancer treatment, as it does not induce toxicity in experimental animals (Gartner et al., 2005).

Other Pharmacological Activities

The pharmacological profile of aristoforin includes antibacterial and antiproliferative activities. Its derivatives, such as tetrahydrohyperforin and octahydrohyperforin, have also shown promising antitumor activity. Octahydrohyperforin, in particular, exhibits antibacterial activity against both planktonic and biofilm states of bacteria, adding to the therapeutic potential of aristoforin and its derivatives (Schiavone et al., 2014).

Enhancement of Photodynamic Therapy

Aristoforin, when used in combination with hypericin-mediated photodynamic therapy (HY-PDT), enhances the therapy's pro-apoptotic and anti-invasive effects in colon adenocarcinoma cells. This synergy may help improve the efficacy of HY-PDT in cancer treatment (Šemeláková et al., 2012).

Modulation of Enzymatic Activity

Aristoforin has been found to modulate the activity of the enzyme SIRT1, depending on protein concentration and the presence of detergent. This highlights the importance of the aggregation state of natural products like aristoforin in their interaction with biological targets, which can be crucial for understanding their therapeutic potential and mechanisms of action (Cottet et al., 2016).

properties

IUPAC Name

2-[[(1R,5R,6R,7S)-6-methyl-1,3,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)-5-(2-methylpropanoyl)-4,9-dioxo-2-bicyclo[3.3.1]non-2-enyl]oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54O6/c1-23(2)13-12-19-35(11)28(16-14-24(3)4)21-36(20-18-26(7)8)33(43-22-30(38)39)29(17-15-25(5)6)32(41)37(35,34(36)42)31(40)27(9)10/h13-15,18,27-28H,12,16-17,19-22H2,1-11H3,(H,38,39)/t28-,35+,36+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLDQWWNHPHRIL-DZLQXDJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)OCC(=O)O)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)OCC(=O)O)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aristoforin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
239
Citations
M Gartner, T Müller, JC Simon, A Giannis… - …, 2005 - Wiley Online Library
… In contrast to Aristoforin, hyperforin derivatives 2 and 6 had … These data establish Aristoforin as a highly stable derivative … derivatization of hyperforin into Aristoforin that we present here …
M Rothley, A Schmid, W Thiele… - … journal of cancer, 2009 - Wiley Online Library
… Here, we report a new pharmacological function of hyperforin and its stabilized derivative aristoforin, … In thoracic duct ring outgrowth assays, hyperforin and aristoforin both inhibited …
Number of citations: 60 onlinelibrary.wiley.com
C Gey, S Kyrylenko, L Hennig, LHD Nguyen… - Angewandte Chemie …, 2007 - academia.edu
… Isolation of hyperforin and synthesis of aristoforin: Hyperforin was isolated directly from St. … aqueous NaOH solution to afford aristoforin. Hyperforin and aristoforin were stored at À808C, …
Number of citations: 119 www.academia.edu
A Ševčovičová, M Šemeláková, J Plšíková, D Loderer… - Toxicology in Vitro, 2015 - Elsevier
… aristoforin exhibit DNA-damaging/protective activities using the DNA-topology assay. In order to explain molecular mechanisms of hyperforin and aristoforin … derivative aristoforin could …
Number of citations: 23 www.sciencedirect.com
M Šemeláková, R Jendželovský… - Biomedicine & …, 2016 - Elsevier
Our previous results have shown that the combination of hypericin-mediated photodynamic therapy (HY-PDT) at sub-optimal dose with hyperforin (HP) (compounds of Hypericum sp.), …
Number of citations: 22 www.sciencedirect.com
M Šemeláková, J Mikeš, R Jendželovský… - … of Photochemistry and …, 2012 - Elsevier
Photodynamic therapy is a rapidly-developing anti-cancer approach for the treatment of various types of malignant as well as non-malignant diseases. In this study, hypericin-mediated …
Number of citations: 39 www.sciencedirect.com
C Gey, S Kyrylenko, L Hennig… - Angewandte Chemie …, 2007 - Wiley Online Library
Hippocrates (the father of medicine) described the healing properties of St. John s wort 2500 years ago and prescribed it for the treatment of depression. Hyperforin, which is considered …
Number of citations: 0 onlinelibrary.wiley.com
B Immacolata Pia Schiavone, L Verotta… - Anti-Cancer Agents …, 2014 - ingentaconnect.com
… In this review we discuss about some of the derivatives of hyperforin (aristoforin, tetrahydrohyperforin and octahydrohyperforin) that demonstrated promising antitumor activity. …
Number of citations: 26 www.ingentaconnect.com
F Sun, JY Liu, F He, Z Liu, R Wang… - Journal of Asian …, 2011 - Taylor & Francis
… Aristoforin showed a significant inhibitory effect on tumor growth in the MT-450 tumor-bearing animals, whereas 17,18,22,23,27,28,32,33-octahydrohyperforin and 17,18,22,23,27,28,32,…
Number of citations: 15 www.tandfonline.com
F Wehner, A Nören‐Müller, O Müller… - …, 2008 - Wiley Online Library
… , which is very close to the IC 50 values for aristoforin, namely 2.1 and 1.4 μmol L −1 . The latter … Aristoforin is a hyperforin derivative known to interfere with the sirtuins SIRT1 and SIRT2, …

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